molecular formula C5H6N2S2 B11747054 N-Thiophen-2-ylthiourea CAS No. 61528-51-6

N-Thiophen-2-ylthiourea

Cat. No.: B11747054
CAS No.: 61528-51-6
M. Wt: 158.2 g/mol
InChI Key: TXSVRMABOIMFTH-UHFFFAOYSA-N
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Description

N-Thiophen-2-ylthiourea is an organosulfur compound with the chemical formula C₅H₆N₂S₂. It is a derivative of thiourea, where one of the hydrogen atoms is replaced by a thiophen-2-yl group. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Thiophen-2-ylthiourea can be synthesized through several methods. One common approach involves the reaction of thiourea with thiophene-2-carboxylic acid chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Thiophen-2-ylthiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

N-Thiophen-2-ylthiourea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has been studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

    Medicine: Research has shown that this compound derivatives can act as potential therapeutic agents for various diseases.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Thiophen-2-ylthiourea involves its interaction with specific molecular targets and pathways. For instance, it has been found to act as an agonist for Toll-like receptor 2 (TLR2), leading to the activation of the NF-κB pathway and the release of cytokines such as TNF-α and IL-1β. This activation can result in various biological effects, including immune cell activation and cancer cell apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Thiophen-2-ylthiourea is unique due to the presence of the thiophen-2-yl group, which imparts specific chemical and biological properties. This group enhances its ability to participate in various reactions and interact with biological targets, making it a valuable compound in research and industrial applications .

Properties

CAS No.

61528-51-6

Molecular Formula

C5H6N2S2

Molecular Weight

158.2 g/mol

IUPAC Name

thiophen-2-ylthiourea

InChI

InChI=1S/C5H6N2S2/c6-5(8)7-4-2-1-3-9-4/h1-3H,(H3,6,7,8)

InChI Key

TXSVRMABOIMFTH-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)NC(=S)N

Origin of Product

United States

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